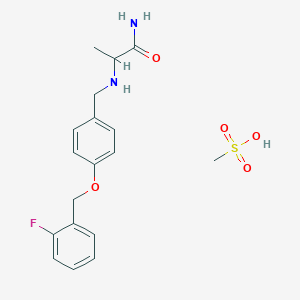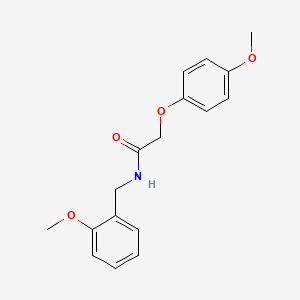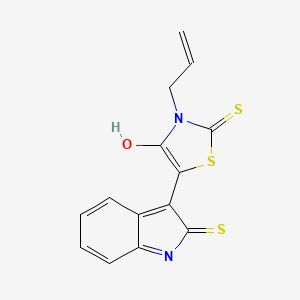![molecular formula C24H13Cl3N2O2 B15149247 2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149247.png)
2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple aromatic rings and chlorine atoms, which contribute to its unique chemical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with 5-chloronaphthalen-1-amine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aromatic rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- 2,4-Dichloro-5-nitropyrimidine
- 2,4-Disubstituted thiazoles
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific structural features, such as the presence of the benzoxazole ring and the naphthalene moiety. These structural elements contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C24H13Cl3N2O2 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C24H13Cl3N2O2/c25-13-7-9-18(20(27)11-13)23(30)28-14-8-10-22-21(12-14)29-24(31-22)17-5-1-4-16-15(17)3-2-6-19(16)26/h1-12H,(H,28,30) |
InChI Key |
ZPQNBYKJIXASHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15149171.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)


![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B15149190.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)




![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
![2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15149243.png)
